![molecular formula C12H22ClNO2 B2861876 Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride CAS No. 1956311-18-4](/img/structure/B2861876.png)

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

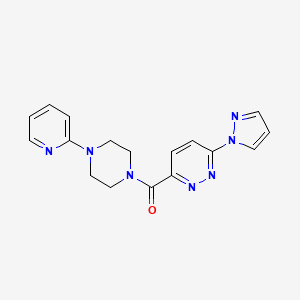

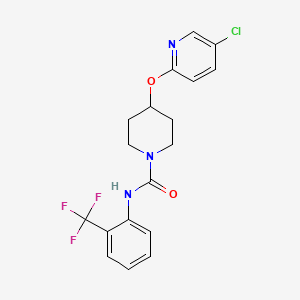

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 1956311-18-4 . It has a molecular weight of 247.76 and its IUPAC name is ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride is 1S/C12H21NO2.ClH/c1-2-15-11(14)10-8-12(9-13-10)6-4-3-5-7-12;/h10,13H,2-9H2,1H3;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride appears as a yellow to brown sticky oil to semi-solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride has been explored in various scientific research applications, particularly in the synthesis of compounds with potential pharmacological properties. For instance, a study synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes containing benzyl, 3-indolylmethyl, or 4-indolylmethyl groups at the 6-position via alkylation, evaluating them for dopamine agonist activity. Although none displayed central nervous system activity, the 4-indolylmethyl analogue showed potent peripheral dopamine agonist activity in a cat cardioaccelerator nerve assay (Brubaker & Colley, 1986).

Anticancer Activity

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride derivatives have also been investigated for their potential anticancer properties. A study synthesized new 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds. The anticancer activity of these compounds was evaluated against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) cell lines, with several compounds showing moderate to high inhibition activities (Flefel et al., 2017).

Synthetic Applications

The ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride framework is also pivotal in synthetic chemistry, facilitating the creation of complex molecular architectures. For example, a strategy was developed for constructing the 6-azaspiro[4.5]decane ring system using an intramolecular ene reaction of the acylnitroso compound. This approach led to the azaspirodecane core of halichlorine and pinnaic acids, significant for their potential biological activities (Matsumura et al., 2003).

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The recommended precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

ethyl 2-azaspiro[4.5]decane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c1-2-15-11(14)10-8-12(9-13-10)6-4-3-5-7-12;/h10,13H,2-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGPSARRUQWWAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(CCCCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N''-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide](/img/structure/B2861795.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2861796.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2861798.png)

![2-Chloro-N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2861799.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B2861803.png)

![8-(2,4-Dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2861804.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2861806.png)